Caspofunginacetat

Übersicht

Beschreibung

Caspofungin acetate is an antifungal medicine that fights infections caused by fungus . It is used to treat fungal infections of the stomach, lungs, esophagus, or other internal body areas . Caspofungin belongs to a new class of antifungal agents called echinocandins . It is typically administered intravenously .

Synthesis Analysis

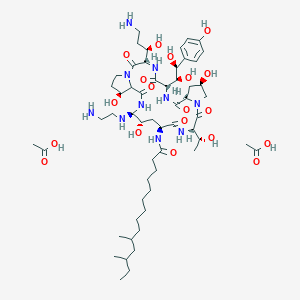

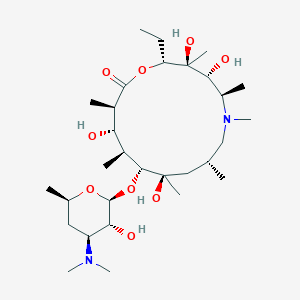

Caspofungin acetate is prepared from PneumocandinB0 . The preparation involves the use of a high-tech liquid chromatograph system, which includes components like the Agilent 1260 infinity quaternary pump module, a sophisticated MWD detector, and the Empower 3 data handling system .Molecular Structure Analysis

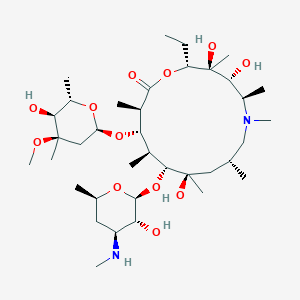

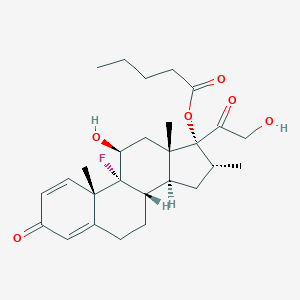

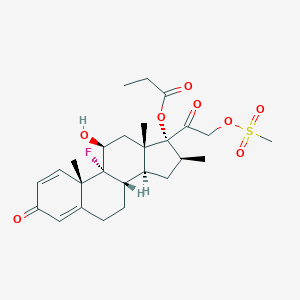

Caspofungin acetate has a molecular formula of C56H96N10O19 . It is a semi-synthetic water-soluble lipopeptide produced from a fermentation product of the fungus Glarea lozoyensis .Chemical Reactions Analysis

Caspofungin, when dissolved in low ionic solutions, has rapid and potent antimicrobial activities against multidrug-resistant (MDR) Candida and bacteria cells even in non-growth conditions . This effect was not observed in 0.9% NaCl or other ion-containing solutions and was not exerted by other echinocandins .Physical And Chemical Properties Analysis

Caspofungin acetate is a semi-synthetic water-soluble lipopeptide . More detailed physical and chemical properties can be found on databases like PubChem .Wissenschaftliche Forschungsanwendungen

Antifungaltherapie in der klinischen Medizin

Caspofunginacetat ist ein Eckpfeiler in der Behandlung invasiver Pilzinfektionen. Es ist besonders wirksam gegen Candida-Arten, einschließlich Stämme, die gegen andere Antimykotika resistent sind . Es wird auch zur Behandlung von invasiver Aspergillose bei Patienten eingesetzt, die auf andere Behandlungen nicht ansprechen oder diese nicht vertragen . Seine Rolle bei der Behandlung von ösophagealer Candidose und Candidemie ist gut dokumentiert und zeigt eine Wirksamkeit, die mit Amphotericin B vergleichbar ist, aber mit besserer Verträglichkeit .

Onkologische Forschung

In der Krebsforschung wurde Caspofungin auf seine Wirksamkeit bei der Vorbeugung von Pilzinfektionen bei Patienten nach Spender-Stammzelltransplantation untersucht . Es wird mit anderen Antimykotika wie Fluconazol und Voriconazol hinsichtlich seiner präventiven Fähigkeiten verglichen, die für immungeschwächte Patienten, die sich einer Krebsbehandlung unterziehen, von entscheidender Bedeutung sind .

Immunologische Studien

Caspofungin zeigt vielversprechende Ergebnisse in der immunologischen Forschung aufgrund seiner neuartigen antimikrobiellen Wirkungen auf arzneimittelresistente Candida und Bakterien, insbesondere in Lösungen mit niedrigem Ionengehalt . Diese Eigenschaft wird für neue therapeutische Strategien bei der Behandlung von Biofilm-bedingten Infektionen untersucht, die bei immungeschwächten Patienten von Bedeutung sind .

Dermatologische Anwendungen

In der Dermatologie werden die antimykotischen Eigenschaften von Caspofungin bei der Untersuchung von hautbedingten Pilzinfektionen genutzt. Seine Aktivität gegen verschiedene Hefen und filamentöse Pilze macht es zu einem wertvollen Mittel in der Erforschung dermatologischer Erkrankungen, die durch Pilzpathogene verursacht werden .

Veterinärmedizin

Die Pharmakokinetik von this compound wurde in der Veterinärmedizin untersucht, um die optimale Dosierung bei Katzen zu ermitteln, insbesondere zur Behandlung von invasiver fungaler Rhinosinusitis, die durch Aspergillus-Arten verursacht wird . Diese Forschung ist entscheidend für die Entwicklung wirksamer Antimykotika für Haustiere.

Landwirtschaftliche Forschung

In der Landwirtschaft wird die Rolle von Caspofungin hinsichtlich seines potenziellen Einsatzes als Biokontrollmittel gegen Pilz-Phytopathogene untersucht

Wirkmechanismus

Target of Action

Caspofungin acetate, an echinocandin, primarily targets the synthesis of β-(1,3)-D-glucan, an essential component of the cell wall of Aspergillus species and Candida species . , making it a specific target for antifungal action.

Mode of Action

Caspofungin acetate interacts with its target by inhibiting the enzyme β-(1,3)-D-glucan synthase . This inhibition disrupts the synthesis of β-(1,3)-D-glucan, thereby weakening the fungal cell wall and inhibiting fungal growth .

Biochemical Pathways

The inhibition of β-(1,3)-D-glucan synthesis affects the integrity of the fungal cell wall, leading to osmotic stress, lysis, and death of the microorganism . This action is both fungistatic, reducing fungal growth, and fungicidal .

Pharmacokinetics

Caspofungin acetate is typically administered intravenously It is known that dosage adjustments may be necessary for patients with hepatic impairment .

Result of Action

The result of caspofungin acetate’s action is the effective treatment of a variety of fungal infections. It shows activity against infections with Aspergillus and Candida . In vitro and experimental studies have demonstrated that caspofungin has antifungal activity against yeasts of the genus Candida (including isolates resistant to azoles and amphotericin B), several species of filamentous fungi, including Aspergillus, and certain dimorphic fungi, such as Histoplasma, Blastomyces and Coccidioides .

Action Environment

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Caspofungin acetate acts on the fungal cell wall by inhibiting the synthesis of β (1,3)-D-glucan . This compound interacts with the enzyme β (1,3)-D-glucan synthase, a critical component in the synthesis of the fungal cell wall . The interaction between caspofungin acetate and this enzyme is non-competitive .

Cellular Effects

Caspofungin acetate has demonstrated antifungal activity against yeasts of the genus Candida, several species of filamentous fungi, including Aspergillus, and certain dimorphic fungi . It influences cell function by disrupting the integrity of the fungal cell wall, leading to osmotic stress, lysis, and death of the microorganism .

Molecular Mechanism

The molecular mechanism of action of caspofungin acetate involves the inhibition of β (1,3)-D-glucan synthesis in the fungal cell wall . By inhibiting the enzyme β (1,3)-D-glucan synthase, caspofungin acetate prevents the formation of glucan polymers, disrupting the integrity of the fungal cell wall .

Temporal Effects in Laboratory Settings

Pharmacokinetic variabilities and suboptimal exposure have been reported for caspofungin acetate, increasing the risk of insufficient efficacy .

Dosage Effects in Animal Models

In neutropenic mice, intraperitoneal caspofungin showed dose-dependent activity on survival . Doses of 0.5–1 mg/kg/day of caspofungin were required to obtain at least 70% survival rates .

Metabolic Pathways

Caspofungin acetate undergoes non-oxidative metabolism, and the inactive metabolites formed are products of chemical degradation, hydrolysis, and N-acetylation . The metabolism of caspofungin is thought to be independent of the cytochrome system .

Transport and Distribution

Caspofungin acetate is highly protein bound (∼97%) and plasma pharmacokinetics is controlled primarily by distribution . Tissue uptake is thought to be mediated through active transport .

Subcellular Localization

Given its mechanism of action, it can be inferred that caspofungin acetate primarily interacts with components of the fungal cell wall .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Caspofungin acetate involves several steps of chemical reactions to obtain the desired compound. The starting materials are commercially available and can be easily obtained. The reaction steps involve the use of various reagents and catalysts to facilitate the chemical reactions and yield the desired product.", "Starting Materials": [ "L-Aspartic acid beta-(4,5-dihydroxy-2-nitrophenyl) ester", "N-methyl-N-[(3R,6S,9S,11R,15S,18S,20R,21R,24S)-3-[(1R)-2-(dimethylamino)-1-[(1H-indol-3-yl)carbonyl]ethyl]-9,21-bis(ethylamino)-15-hydroxy-6,18-dimethyl-1,4,7,12,15,19,24-heptaoxo-1,4,7,12,15,19-hexaazacyclotricosane-11,20-diyl]propanamide", "Tert-butyl N-[(1S,2S,4R)-4-hydroxy-2-[(1R)-2-(4-morpholinyl)-1-(phenylmethyl)ethyl]-2-methylpentyl]carbamate", "Acetic anhydride", "Methanesulfonic acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Protect the carboxylic acid group of L-Aspartic acid beta-(4,5-dihydroxy-2-nitrophenyl) ester by reacting it with tert-butyl N-[(1S,2S,4R)-4-hydroxy-2-[(1R)-2-(4-morpholinyl)-1-(phenylmethyl)ethyl]-2-methylpentyl]carbamate in the presence of methanesulfonic acid.", "Step 2: Reduce the nitro group of the protected compound obtained in step 1 using sodium hydroxide and ethanol to obtain the corresponding amine.", "Step 3: React the amine obtained in step 2 with N-methyl-N-[(3R,6S,9S,11R,15S,18S,20R,21R,24S)-3-[(1R)-2-(dimethylamino)-1-[(1H-indol-3-yl)carbonyl]ethyl]-9,21-bis(ethylamino)-15-hydroxy-6,18-dimethyl-1,4,7,12,15,19,24-heptaoxo-1,4,7,12,15,19-hexaazacyclotricosane-11,20-diyl]propanamide in the presence of acetic anhydride to obtain the desired Caspofungin.", "Step 4: Acetylate the amino group of Caspofungin using acetic anhydride to obtain Caspofungin acetate." ] } | |

CAS-Nummer |

179463-17-3 |

Molekularformel |

C56H96N10O19 |

Molekulargewicht |

1213.4 g/mol |

IUPAC-Name |

acetic acid;(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C52H88N10O15.2C2H4O2/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72;2*1-2(3)4/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75);2*1H3,(H,3,4)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-;;/m0../s1 |

InChI-Schlüssel |

OGUJBRYAAJYXQP-IJFZAWIJSA-N |

Isomerische SMILES |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O |

SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O |

Kanonische SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O.CC(=O)O.CC(=O)O |

Aussehen |

White to Off-White Solid |

melting_point |

>197°C |

Andere CAS-Nummern |

179463-17-3 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Corrosive; Health Hazard; Environmental Hazard |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

162808-62-0 |

Löslichkeit |

Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) 3.67e-01 g/L |

Synonyme |

1-[(4R,5S)-5-[(2-Aminoethyl)amino]-N2-[(10R,12S)-10,12-dimethyl-1-oxotetradecyl]-4-hydroxy-L-ornithine]-5-(threo-3-hydroxy-L-ornithine)pneumocandin B0 Diacetate; Caspofungin Diacetate; Cancidas; caspofungin; caspofungin acetate; Caspofungin MSD; L 743,872; L 743872; L-743,872; L-743872; L743,872; L743872; MK 0991; MK-0991; MK0991 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Caspofungin acetate?

A1: Caspofungin acetate is a potent antifungal agent that acts by inhibiting the synthesis of 1,3-β-d-glucan. [, , , ] This polysaccharide is a crucial component of the fungal cell wall, and its depletion leads to cell wall instability and ultimately fungal cell death. [, , , ]

Q2: How does inhibition of 1,3-β-d-glucan synthesis affect fungal cells?

A2: The disruption of 1,3-β-d-glucan synthesis weakens the structural integrity of the fungal cell wall. This compromised cell wall renders the fungus susceptible to osmotic stress and ultimately leads to cell lysis and death. [, , ]

Q3: Are there differences in Caspofungin acetate's activity depending on the fungal species or cell type?

A3: Research has shown that Caspofungin acetate exhibits fungicidal activity against a range of Candida species, as well as Aspergillus fumigatus. [, , ] Interestingly, within Aspergillus fumigatus hyphae, cells actively involved in new cell wall synthesis, such as apical and subapical branching cells, are more susceptible to the lethal effects of Caspofungin acetate. [] This suggests a potential link between cell wall synthesis activity and drug efficacy.

Q4: What is the molecular formula and weight of Caspofungin acetate?

A4: Caspofungin acetate has the molecular formula C52H88N10O15 • 2C2H4O2 and a formula weight of 1213.42. []

Q5: What is the chemical structure of Caspofungin acetate?

A5: Caspofungin acetate is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungals. It is synthesized from a precursor, Pneumocandin B0, which is derived from the fungus Glarea lozoyensis. [, , ] For a detailed structural representation, please refer to the structural formula provided in the scientific literature. []

Q6: Is Caspofungin acetate compatible with all intravenous drugs?

A6: No, Caspofungin acetate has demonstrated incompatibility with certain intravenous drugs. Studies evaluating its physical compatibility during simulated Y-site administration revealed incompatibilities with drugs like acyclovir, ceftriaxone, cefazolin, clindamycin, furosemide, heparin, pantoprazole, and piperacillin-tazobactam. [, , ] Therefore, careful consideration is necessary when co-administering Caspofungin acetate with other medications.

Q7: How stable is reconstituted Caspofungin acetate in elastomeric infusion devices?

A8: Studies have demonstrated that reconstituted Caspofungin acetate solutions maintain stability in select elastomeric infusion devices for extended periods when stored at appropriate temperatures (5°C ± 3°C or room temperature). [] This stability profile is crucial for ensuring consistent drug delivery and efficacy.

Q8: How is Caspofungin acetate metabolized and excreted?

A9: Following intravenous administration, Caspofungin acetate undergoes slow excretion, with a significant portion of the administered dose recovered in urine and feces over an extended period (up to 27 days). [] Metabolism involves peptide hydrolysis and N-acetylation, resulting in several metabolites. [] The primary circulating metabolite is M0, while the major urinary metabolites include M1 and M2. [, ]

Q9: What models are used to evaluate the efficacy of Caspofungin acetate?

A10: Caspofungin acetate's efficacy has been extensively studied in both in vitro and in vivo settings. In vitro studies utilize methods like broth microdilution to determine minimum inhibitory concentrations (MICs) against various fungal species. [, ] In vivo efficacy is assessed using animal models, such as the neutropenic rat model for disseminated aspergillosis and the guinea pig model for invasive aspergillosis. [] These models provide valuable insights into the drug's activity in a living organism and its potential for clinical use.

Q10: What mechanisms contribute to reduced susceptibility to Caspofungin acetate in Aspergillus fumigatus mutants?

A12: Unlike Candida albicans and Saccharomyces cerevisiae, where target site mutations and altered target gene expression are common resistance mechanisms, Aspergillus fumigatus mutants employ novel strategies. [] Preliminary investigations suggest that these mutants might utilize cell wall remodeling mechanisms to counteract the effects of Caspofungin acetate. []

Q11: Are there alternative antifungal agents available besides Caspofungin acetate?

A13: Yes, other antifungal agents are available, each with its own mechanism of action, spectrum of activity, and potential side effects. Some common alternatives include: - Amphotericin B: A polyene antifungal that binds to ergosterol in the fungal cell membrane, disrupting its integrity. [, , , , ] - Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane. [, , , ] - Voriconazole: Another azole antifungal that also targets ergosterol synthesis. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)

![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)